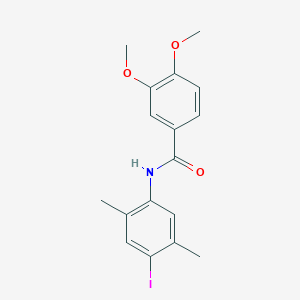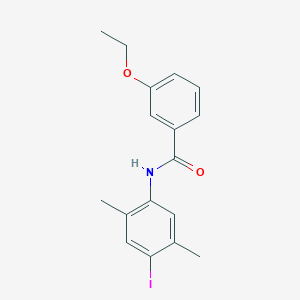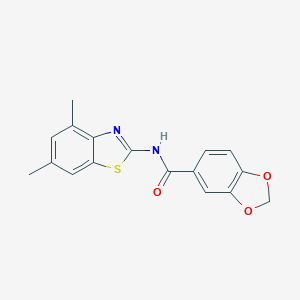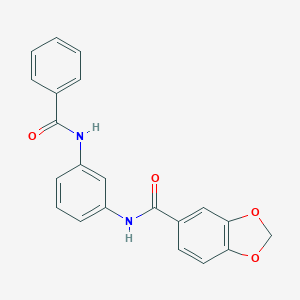![molecular formula C22H28N4O2S B251390 3-ethoxy-N-[[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl]benzamide](/img/structure/B251390.png)
3-ethoxy-N-[[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-N-[[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl]benzamide is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, a piperazine ring, and a benzamide moiety. It is often used in the development of pharmaceuticals and other chemical research due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-[[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The ethoxy group is introduced through an etherification reaction, while the piperazine ring is incorporated via a nucleophilic substitution reaction. The final step often involves the formation of the carbamothioyl linkage under controlled conditions, such as using thiourea and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-[[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
3-ethoxy-N-[[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl]benzamide has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-[[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide
- 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-methyl(ethyl)piperazin-1-yl)methylene)phenyl)benzamide
Uniqueness
3-ethoxy-N-[[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl]benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit a range of biological activities that may not be observed with similar compounds.
Properties
Molecular Formula |
C22H28N4O2S |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
3-ethoxy-N-[[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C22H28N4O2S/c1-3-25-12-14-26(15-13-25)19-10-8-18(9-11-19)23-22(29)24-21(27)17-6-5-7-20(16-17)28-4-2/h5-11,16H,3-4,12-15H2,1-2H3,(H2,23,24,27,29) |
InChI Key |
ANVAYIKACUYXRT-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)OCC |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B251308.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251309.png)


![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251312.png)
![N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251313.png)
![N-[4-(4-ethylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251314.png)
![N-[4-(4-propionyl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251315.png)

![N-{4-[(3-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251317.png)
![N-[4-(butanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251319.png)

![Benzo[1,3]dioxole-5-carboxylic acid (4-isobutyrylamino-3-methoxy-phenyl)-amide](/img/structure/B251323.png)
![N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B251329.png)
